molecular formula C24H23N3O4S B2432441 N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-76-5

N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2432441
CAS No.: 852141-76-5
M. Wt: 449.53
InChI Key: SHAYLABBYAXMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the class of sulfonamides. It is characterized by its diverse range of functional groups including benzoyl, methoxyphenyl, and pyrazole structures. This compound's unique molecular architecture provides it with a variety of potential chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. A common approach might involve the initial formation of the pyrazole ring, followed by the benzoylation of the pyrazole intermediate. The introduction of the methoxyphenyl group can be achieved via electrophilic aromatic substitution. Lastly, the sulfonamide group is appended through a nucleophilic substitution reaction using an appropriate sulfonyl chloride derivative under mild conditions.

Industrial Production Methods: Industrial production of such complex molecules often leverages optimized and scalable processes. Catalysts, protective groups, and high-purity solvents might be used to ensure high yields and selectivity. Specific details regarding the industrial production processes for this compound are generally proprietary to manufacturing companies.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions primarily at the methoxy group to form hydroxyl derivatives.

  • Reduction: The carbonyl group present in the benzoyl moiety can be reduced to an alcohol.

  • Substitution: Aromatic substitution reactions can modify the methoxyphenyl and benzoyl groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromic acid.

  • Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

  • Substituting agents: Halogens (for halogenation), nitronium ion (for nitration).

Major Products:

  • Hydroxyl derivatives from oxidation.

  • Alcohol derivatives from reduction.

  • Halogenated or nitrated products from substitution reactions.

Scientific Research Applications

Chemistry: The compound's diverse functional groups make it a versatile reagent in synthetic organic chemistry for constructing more complex molecules. Biology and Medicine: Its structural motifs can interact with various biological targets, making it a candidate for drug discovery and design. Sulfonamides are known for their antibacterial properties, and similar compounds are often explored for antimicrobial activity. Industry: It could be used as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The compound's mechanism of action in biological systems would depend on its specific interactions with molecular targets, such as enzymes or receptors. For instance, sulfonamides often act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism blocks the production of nucleic acids and proteins in the bacterial cell.

Comparison with Similar Compounds

  • N-(3-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Lacks the methoxy group, potentially altering its reactivity and binding properties.

  • N-(3-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Has an acetyl group instead of a benzoyl group, which might influence its chemical stability and biological activity.

  • N-(3-(1-benzoyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Contains a chlorophenyl group, potentially enhancing its electron-withdrawing properties and affecting its chemical reactivity.

Uniqueness: The unique combination of benzoyl, methoxyphenyl, and pyrazole rings in the compound N-(3-(1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide offers distinct electronic, steric, and hydrogen-bonding interactions, setting it apart from similar compounds.

That was a lot of chemistry in one go! Hope this sparks your curiosity. Anything you want to dive deeper into?

Properties

IUPAC Name

N-[3-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-31-23-14-7-6-13-20(23)22-16-21(18-11-8-12-19(15-18)26-32(2,29)30)25-27(22)24(28)17-9-4-3-5-10-17/h3-15,22,26H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAYLABBYAXMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.